6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate
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Overview
Description
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a formyl group, and a carbonate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of a hydroxyl group with a tert-butyl(dimethyl)silyl group, followed by formylation and carbonate ester formation. The reaction conditions often include the use of imidazole as a base and methylene chloride as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases to facilitate the replacement of the tert-butyl(dimethyl)silyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate involves its reactivity with various chemical reagents. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The formyl group can participate in nucleophilic addition reactions, while the carbonate ester can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyloxyacetaldehyde: Similar in structure but lacks the carbonate ester group.
tert-Butyl(dimethyl)silyloxy-2-hydroxy-3-methyl-7-oxabicyclo[2.2.1]hept-1-yl methyl acetate: Contains a similar silyl protecting group but has a different core structure.
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate is unique due to the combination of its protecting group, formyl group, and carbonate ester. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
917989-51-6 |
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Molecular Formula |
C14H27O5Si- |
Molecular Weight |
303.45 g/mol |
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-3-formylhexan-2-yl] carbonate |
InChI |
InChI=1S/C14H28O5Si/c1-11(19-13(16)17)12(10-15)8-7-9-18-20(5,6)14(2,3)4/h10-12H,7-9H2,1-6H3,(H,16,17)/p-1 |
InChI Key |
PIGBWNQVPCQYKN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(CCCO[Si](C)(C)C(C)(C)C)C=O)OC(=O)[O-] |
Origin of Product |
United States |
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